N,N-bisBoc 2-Chlorosulfonylethylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-chlorosulfonylethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO6S/c1-11(2,3)19-9(15)14(7-8-21(13,17)18)10(16)20-12(4,5)6/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKHVHIDCQEYHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCS(=O)(=O)Cl)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N,n Bisboc 2 Chlorosulfonylethylamine
Strategic Approaches to 2-Substituted Ethanesulfonyl Chloride Scaffolds
Sulfonylation of Activated Precursors
This strategy involves the conversion of a precursor molecule, which already contains sulfur at the desired position, into the target sulfonyl chloride. A common and effective method is the oxidative chlorination of thiols or their derivatives. For instance, a precursor such as N,N-bisBoc-cysteamine can be subjected to oxidative chlorination to directly yield the final product. This transformation is typically achieved by treating the thiol with excess chlorine in an aqueous medium. The reaction proceeds through the formation of intermediate sulfur species, such as sulfenyl chlorides and sulfinyl chlorides, which are successively oxidized to the sulfonyl chloride.
Another approach utilizes Bunte salts as stable, odorless thiol precursors. A Bunte salt, formed by the reaction of an alkyl halide with sodium thiosulfate, can be chlorinated in a suitable solvent system to yield the corresponding alkanesulfonyl chloride. For the synthesis of ethanesulfonyl chlorides, various water-miscible, non-reactive solvents like acetic acid can be employed during the chlorination step sciencemadness.org.
Key methods for ethanesulfonyl chloride synthesis from activated precursors include:
Ethanethiol Chlorination Method : Involves the direct chlorination of ethanethiol. This process requires careful temperature control and management of the odorous starting material google.com.
Diethyl Disulfide Chlorination Method : Uses diethyl disulfide as the raw material, which is chlorinated to produce ethanesulfonyl chloride with high purity google.com.
Ethyl Thiocyanate Chlorination Method : A widely used industrial method where ethyl thiocyanate is chlorinated in an aqueous solution at low temperatures google.com.
Halogenation and Sulfonation Sequence
An alternative strategy involves starting with a halogenated two-carbon scaffold, such as chloroethane, and subsequently introducing the sulfonyl chloride group. This process is known as sulfochlorination. The direct sulfochlorination of hydrocarbons can be accomplished by reacting the substrate with a mixture of sulfur dioxide and chlorine .
This free-radical chain reaction is often initiated by UV light or a chemical initiator. More advanced methods employ metal complex catalysts to facilitate the reaction under milder conditions. For example, a process using liquid sulfur dioxide, a chlorinating agent like chlorine or sulfuryl chloride, and a transition metal complex catalyst (e.g., based on iron or copper) has been developed for the sulfochlorination of hydrocarbons google.com. Applying this methodology to a precursor like 2-chloroethylamine (after N-protection) would represent a viable, albeit challenging, synthetic route.
Introduction of the N,N-bis(tert-Butoxycarbonyl) (N,N-bisBoc) Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions nih.govfishersci.co.ukjk-sci.com. While the introduction of a single Boc group onto a primary amine is standard, achieving bis-protection to form an N,N-bisBoc derivative requires specific and optimized conditions.
The standard procedure for Boc protection involves reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base jk-sci.comorganic-chemistry.org. The formation of the N,N-bisBoc product is often considered an unwanted side reaction in mono-protection schemes. However, by adjusting the reaction parameters, it can be driven to become the primary outcome.
Optimization of Bis-Protection Conditions
Driving the reaction to completion to form the N,N-bisBoc derivative from a primary amine requires overcoming the steric hindrance and reduced nucleophilicity of the intermediate N-mono-Boc-amine. Several factors can be optimized to favor the formation of the di-substituted product.
Stoichiometry : An excess of di-tert-butyl dicarbonate (Boc₂O), typically 2.2 equivalents or more, is necessary to ensure the second addition occurs.
Catalyst/Base : While weaker bases like triethylamine (B128534) (TEA) or sodium bicarbonate are sufficient for mono-protection, a stronger base or a nucleophilic catalyst is often required for bis-protection. 4-Dimethylaminopyridine (DMAP) is a particularly effective catalyst that accelerates the reaction, making the formation of the bis-Boc product more feasible sciencemadness.orgwikipedia.org.
Solvent and Temperature : Anhydrous polar aprotic solvents such as acetonitrile (B52724) (MeCN) or tetrahydrofuran (THF) are commonly employed. In some cases, elevated temperatures may be needed to overcome the activation energy for the second Boc group addition sciencemadness.orgwikipedia.org.
The following table summarizes the general conditions favoring mono- versus bis-Boc protection of a primary amine.
| Feature | Mono-Boc Protection | N,N-bisBoc Protection |
| Boc₂O (equiv.) | 1.0 - 1.2 | > 2.0 |
| Base/Catalyst | TEA, NaHCO₃, NaOH | DMAP, Strong Bases |
| Solvent | THF, Dioxane, DCM, H₂O | Acetonitrile, THF |
| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |
This table presents generalized conditions; specific substrates may require further optimization.
Chemoselectivity Considerations in Protection Reactions
When planning the synthesis of N,N-bisBoc 2-Chlorosulfonylethylamine, the primary chemoselectivity challenge arises from the presence of two reactive functional groups: the primary amine and the sulfonyl chloride. Sulfonyl chlorides are potent electrophiles that react readily with nucleophiles, including primary and secondary amines, to form stable sulfonamides guidechem.com.
Therefore, attempting to perform the N,N-bisBoc protection on a 2-chloroethanesulfonylamine substrate is synthetically unviable. The unprotected amine would readily react with the sulfonyl chloride of another molecule, leading to polymerization or other side products.
The only logical and chemoselective strategy is to protect the amine group at an earlier stage of the synthesis, using a precursor molecule where the sulfur functionality is in a less reactive state. Suitable precursors include:
Cysteamine (2-Aminoethanethiol) : The amine can be bis-protected first to give N,N-bisBoc-cysteamine. The thiol group can then be subjected to oxidative chlorination to form the desired sulfonyl chloride in the final step.
Taurine (B1682933) (2-Aminoethanesulfonic acid) : The amine of taurine can be protected, and the resulting N,N-bisBoc-ethanesulfonic acid can then be converted to the sulfonyl chloride using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
This "protect-then-transform" strategy ensures that the highly reactive sulfonyl chloride group is generated only after the nucleophilic amine has been rendered unreactive by the two bulky Boc groups.
Convergent and Linear Synthetic Route Design
A linear synthesis involves the sequential modification of a single starting material. A plausible and efficient linear route for the target compound would be:
Starting Material : Cysteamine (HS-CH₂CH₂-NH₂)
Step 1: Bis-Boc Protection : Reaction of cysteamine with at least two equivalents of Boc₂O in the presence of a catalyst like DMAP to yield N,N-bisBoc-cysteamine.
Step 2: Oxidative Chlorination : Treatment of the protected thiol with an excess of chlorine in an aqueous solvent system to convert the thiol group (-SH) directly into the chlorosulfonyl group (-SO₂Cl), affording the final product, this compound.
A convergent synthesis , which involves preparing separate fragments of the molecule and then coupling them near the end of the synthesis, is generally not advantageous for a small molecule like this. The logical fragments would be an "N,N-bisBoc-ethylamine" piece and a "chlorosulfonyl" piece. However, there are no straightforward reactions to couple these fragments to form the required C-S bond without extensive functional group manipulation that would render the linear route more efficient. The strategic decision is therefore not about a convergent versus linear approach in the classical sense, but rather about the optimal order of steps in a linear sequence, with the protection of the amine being the critical first step before the generation of the electrophilic sulfonyl chloride.
Methodological Advancements in Scalable Synthesis
The scalable synthesis of this compound has been achieved through a streamlined process that begins with the N,N-bis(tert-butoxycarbonyl) protection of taurine (2-aminoethanesulfonic acid), followed by the conversion of the resulting sulfonic acid to the corresponding sulfonyl chloride. This approach leverages established, efficient, and scalable reaction methodologies.
A critical advancement in this area is the development of a highly efficient method for the synthesis of β-aminoethanesulfonyl chlorides from N-protected amino acids. This method has been successfully applied on a large scale (up to 100 mmol) and consistently produces high yields (60-85%). The process involves the conversion of the N-protected amino sulfonic acid to its corresponding sulfonyl chloride.
The initial and crucial step in the synthesis of the target molecule is the exhaustive N-protection of taurine with two tert-butoxycarbonyl (Boc) groups. The use of di-tert-butyl dicarbonate is a widely adopted method for the introduction of the Boc protecting group onto an amine. While mono-Boc protection is common, the formation of the N,N-bisBoc derivative can be favored through the careful control of reaction conditions. For a scalable process, the reaction of taurine with an excess of di-tert-butyl dicarbonate in the presence of a suitable base and catalyst, such as 4-(dimethylaminopyridine) (DMAP), is a viable strategy. The reaction parameters can be optimized to drive the reaction towards the desired N,N-disubstituted product.
Following the successful N,N-bisBoc protection of taurine, the resulting N,N-bis(tert-butoxycarbonyl)-2-aminoethanesulfonic acid is then converted to the target sulfonyl chloride. A well-established and scalable method for this transformation involves the use of a chlorinating agent such as phosgene or a phosgene equivalent. This reaction has been demonstrated to be high-yielding and reproducible, even at a significant scale.
Step 1: N,N-bis(tert-butoxycarbonyl) Protection of Taurine
Taurine is reacted with an excess of di-tert-butyl dicarbonate in a suitable solvent system. The use of a catalyst is employed to facilitate the double addition of the Boc groups to the primary amine.
Step 2: Conversion to this compound
The N,N-bisBoc protected taurine is then treated with a chlorinating agent to afford the final product, this compound.
The following data tables provide insight into the reaction conditions and expected outcomes for each step, based on analogous transformations reported in the literature for scalable syntheses.
Interactive Data Table: Scalable Synthesis of this compound
Step 1: N,N-bis(tert-butoxycarbonyl) Protection of Taurine
| Parameter | Condition | Expected Outcome |
| Starting Material | Taurine | - |
| Reagent | Di-tert-butyl dicarbonate (excess) | High conversion to the N,N-bisBoc derivative. |
| Catalyst | 4-(Dimethylaminopyridine) (DMAP) | Accelerates the reaction and promotes disubstitution. |
| Solvent | Acetonitrile or similar aprotic solvent | Provides a suitable reaction medium. |
| Temperature | Room Temperature to 40 °C | Mild conditions to prevent degradation. |
| Reaction Time | 12-24 hours | Sufficient time for complete reaction. |
| Work-up | Aqueous work-up and extraction | Isolation of the N,N-bisBoc protected product. |
| Yield | >80% (projected) | Based on similar N,N-diboc protection reactions. |
Step 2: Conversion to this compound
| Parameter | Condition | Expected Outcome |
| Starting Material | N,N-bis(tert-butoxycarbonyl)-2-aminoethanesulfonic acid | - |
| Reagent | Phosgene or Triphosgene (B27547) | Efficient conversion to the sulfonyl chloride. |
| Solvent | Dichloromethane (B109758) or similar inert solvent | Provides a suitable reaction medium. |
| Temperature | 0 °C to Room Temperature | Controlled reaction conditions. |
| Reaction Time | 2-4 hours | Rapid conversion to the final product. |
| Work-up | Removal of solvent and byproducts under reduced pressure | Isolation of the crude product. |
| Purification | Crystallization or chromatography | To obtain the final product in high purity. |
| Yield | 60-85% | Based on analogous conversions of N-protected amino sulfonic acids. researchgate.net |
These methodological advancements, characterized by the use of readily available starting materials, robust and well-understood reaction chemistry, and processes demonstrated to be effective at scale, provide a clear and efficient pathway for the large-scale production of this compound. The ability to produce this compound in significant quantities is essential for its application in further synthetic endeavors.
Chemical Reactivity and Transformation Pathways of N,n Bisboc 2 Chlorosulfonylethylamine
Reactions Governed by the Chlorosulfonyl Moiety
The chlorosulfonyl group (-SO₂Cl) is a highly reactive electrophilic center. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom susceptible to attack by a wide array of nucleophiles. This reactivity is the cornerstone of the synthetic utility of N,N-bisBoc 2-Chlorosulfonylethylamine.
Nucleophilic Substitution Reactions at the Sulfur Center: Sulfonamide Formation
The reaction of this compound with nitrogen-based nucleophiles is a robust method for the formation of sulfonamides. This transformation is characterized by the displacement of the chloride ion from the sulfonyl group by the nucleophilic nitrogen atom.
This compound readily reacts with primary and secondary amines to furnish the corresponding N-substituted sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride that is generated as a byproduct. Common bases employed for this purpose include tertiary amines, such as triethylamine (B128534) or pyridine, or an excess of the amine reactant itself.
The general reaction proceeds as follows:
R¹R²NH + ClSO₂CH₂CH₂N(Boc)₂ → R¹R²NSO₂CH₂CH₂N(Boc)₂ + HCl
Detailed research findings on a broad range of primary and secondary amines with this compound are not extensively documented in publicly available literature. However, the reactivity is expected to be high, and the following table provides illustrative examples based on the known reactivity of similar sulfonyl chlorides.
Table 1: Illustrative Examples of Sulfonamide Formation
| Amine Reactant | Product | Typical Reaction Conditions |
| Aniline | N-phenyl-2-(N,N-bis(tert-butoxycarbonyl)amino)ethanesulfonamide | Aprotic solvent (e.g., CH₂Cl₂), Base (e.g., Pyridine), Room Temperature |
| Benzylamine | N-benzyl-2-(N,N-bis(tert-butoxycarbonyl)amino)ethanesulfonamide | Aprotic solvent (e.g., THF), Base (e.g., Et₃N), 0 °C to Room Temperature |
| Morpholine | 4-(2-(N,N-bis(tert-butoxycarbonyl)amino)ethylsulfonyl)morpholine | Aprotic solvent (e.g., CH₂Cl₂), Base (e.g., Et₃N), Room Temperature |
While specific studies on the reaction of this compound with hydroxylamines and hydrazines are not readily found, the inherent nucleophilicity of these reagents suggests that they would readily react to form the corresponding N-hydroxysulfonamides and hydrazinosulfonamides, respectively. These reactions would also necessitate the presence of a base to quench the generated HCl.
Esterification Reactions with Alcohols and Phenols: Sulfonate Ester Synthesis
The chlorosulfonyl group of this compound can undergo esterification with alcohols and phenols to yield sulfonate esters. This reaction, often referred to as sulfonylation, is a common method for converting alcohols into good leaving groups in subsequent nucleophilic substitution reactions. The reaction is typically performed in the presence of a non-nucleophilic base like pyridine, which also serves as a catalyst.
The general reaction is as follows:
R-OH + ClSO₂CH₂CH₂N(Boc)₂ → R-OSO₂CH₂CH₂N(Boc)₂ + HCl
Specific examples detailing the reaction of a wide array of alcohols and phenols with this compound are not widely reported. The table below illustrates the expected products from such reactions.
Table 2: Illustrative Examples of Sulfonate Ester Synthesis
| Alcohol/Phenol Reactant | Product | Typical Reaction Conditions |
| Ethanol | Ethyl 2-(N,N-bis(tert-butoxycarbonyl)amino)ethanesulfonate | Aprotic solvent (e.g., CH₂Cl₂), Base (e.g., Pyridine), 0 °C to Room Temperature |
| Phenol | Phenyl 2-(N,N-bis(tert-butoxycarbonyl)amino)ethanesulfonate | Aprotic solvent (e.g., CH₂Cl₂), Base (e.g., Pyridine), Room Temperature |
| tert-Butanol | tert-Butyl 2-(N,N-bis(tert-butoxycarbonyl)amino)ethanesulfonate | Aprotic solvent (e.g., CH₂Cl₂), Base (e.g., Pyridine), Room Temperature |
Reductive Transformations of the Chlorosulfonyl Group
The chlorosulfonyl group is susceptible to reduction by various reducing agents. A common transformation is the reduction to a thiol or a disulfide. Reagents such as zinc dust in an acidic medium, or triphenylphosphine (B44618) followed by an aqueous workup, can effect the reduction of sulfonyl chlorides to the corresponding thiols. Another mild method involves the use of sodium sulfite (B76179) to produce the corresponding sulfinate salt.
While specific reductive transformations of this compound are not well-documented, the expected products based on the general reactivity of sulfonyl chlorides are N,N-bisBoc-cysteamine (from reduction to the thiol) or its corresponding disulfide.
Electrophilic Reactivity in the Presence of Carbon Nucleophiles
Under Friedel-Crafts conditions, sulfonyl chlorides can react with electron-rich aromatic compounds to form sulfones. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the sulfonyl chloride. The this compound could, in principle, undergo such a reaction with aromatic substrates like benzene (B151609) or toluene (B28343) to yield the corresponding aryl sulfone.
However, the N,N-bisBoc protecting groups may not be stable under strong Lewis acid conditions. Therefore, milder conditions or alternative synthetic strategies might be necessary to achieve this transformation without compromising the protecting groups. There is a lack of specific published research on the Friedel-Crafts reaction involving this compound.
Reactions Involving the N,N-bisBoc Protected Amine Functionality
The reactivity of this compound is largely dictated by its two primary functional groups: the N,N-bis(tert-butoxycarbonyl) protected amine and the chlorosulfonyl group. This section focuses exclusively on the transformations involving the protected amine moiety, which serves as a latent primary amine. The dual Boc protection renders the nitrogen atom significantly less nucleophilic, thereby allowing for selective reactions at other sites if desired. However, the primary synthetic utility of the bis-Boc group lies in its role as a protecting group that can be removed to unmask the primary amine for subsequent functionalization.
The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under a range of conditions and its facile removal under acidic conditions. researchgate.net The concept of orthogonal protection is crucial in multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others. researchgate.netsigmaaldrich.com In the case of this compound, deprotection strategies are primarily focused on cleaving the carbamate (B1207046) linkages to liberate the primary amine.
The most common method for the cleavage of Boc groups is acidolysis. researchgate.net Strong acids are typically employed to protonate the carbonyl oxygen of the Boc group, facilitating its collapse to release the free amine, carbon dioxide, and the stable tert-butyl cation.
Commonly used acid-mediated deprotection systems include:
Trifluoroacetic Acid (TFA): A solution of trifluoroacetic acid in a non-nucleophilic solvent like dichloromethane (B109758) (DCM) is the standard protocol for Boc deprotection. researchgate.netreddit.com The concentration of TFA can be varied, often ranging from 20% to a 1:1 mixture with DCM, to control the rate of deprotection. reddit.com Prolonged exposure to strong acids like TFA can sometimes be detrimental to sensitive substrates. researchgate.net
Hydrogen Chloride (HCl): Anhydrous solutions of hydrogen chloride in organic solvents such as 1,4-dioxane, methanol (B129727), or ethyl acetate (B1210297) are also highly effective for Boc removal. reddit.comnih.gov These conditions are often considered a reliable alternative to TFA. reddit.com
The complete removal of both Boc groups from this compound would be expected under these standard acidic conditions, yielding 2-aminoethanesulfonyl chloride, typically as its hydrochloride or trifluoroacetate (B77799) salt. The stability of the chlorosulfonyl group under these anhydrous acidic conditions is a critical consideration for the successful isolation of the deprotected product.
| Reagent System | Typical Solvent | Common Conditions | Product Form |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% TFA in DCM, 0°C to RT, 1-4h | Trifluoroacetate Salt |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4M HCl in Dioxane, 0°C to RT, 1-2h | Hydrochloride Salt |
| Hydrogen Chloride (HCl) | Methanol (MeOH) | Acetyl chloride in MeOH (generates HCl in situ), RT | Hydrochloride Salt |
| Phosphoric Acid | Water (aqueous) | Concentrated H₃PO₄ | Phosphate Salt |
While acidolysis is prevalent, alternative methods for Boc deprotection have been developed to accommodate substrates with acid-labile functional groups. reddit.comnih.gov These methods offer different levels of selectivity and functional group tolerance.
Thermal Deprotection: The thermolytic cleavage of N-Boc groups can be achieved by heating in various solvents, sometimes in the absence of any acid catalyst. acs.org Studies have shown that N-Boc deprotection can occur in solvents like methanol or trifluoroethanol at elevated temperatures (e.g., 150 °C) in a continuous flow reactor. acs.orgresearchgate.net This method's applicability would depend on the thermal stability of the chlorosulfonyl group.
Oxalyl Chloride/Methanol: A mild method for N-Boc deprotection involves the use of oxalyl chloride in methanol at room temperature. nih.govrsc.org This system has been shown to be effective for a diverse range of substrates, including those with acid-sensitive functionalities. nih.govrsc.org
Lewis Acids & Silyl Reagents: Certain Lewis acids can promote Boc cleavage. Additionally, reagents like trimethylsilyl (B98337) iodide (TMS-I) in DCM can provide a pH-neutral method for deprotection. reddit.com
Solid Acid Catalysts: Heterogeneous catalysts, such as H-BEA zeolite, can be used for continuous flow N-Boc deprotection in solvents like THF at high temperatures, offering advantages in product separation and process efficiency. researchgate.net
| Method | Reagents | Conditions | Key Features |
|---|---|---|---|
| Thermal | Solvent (e.g., MeOH, TFE) | High Temperature (e.g., 150°C), Continuous Flow | Acid-free; selectivity may be possible based on temperature. acs.org |
| Oxalyl Chloride | (COCl)₂, MeOH | Room Temperature, 1-4h | Mild conditions, tolerant of some acid-labile groups. nih.govrsc.org |
| Silyl-Based | Trimethylsilyl iodide (TMS-I) | DCM, often with a mild base (e.g., NaHCO₃) | pH-neutral conditions. reddit.com |
| Heterogeneous Catalysis | Solid Acid (e.g., H-BEA zeolite) | THF, High Temperature (e.g., 140°C), Continuous Flow | Facilitates continuous processing and catalyst recycling. researchgate.net |
Following the successful removal of the N,N-bisBoc groups, the resulting 2-aminoethanesulfonyl chloride possesses a nucleophilic primary amine and an electrophilic sulfonyl chloride. The primary amine is available for a variety of transformations to build more complex molecular architectures. The reactions are typically carried out on the salt form of the amine, requiring the addition of a base to liberate the free amine in situ.
Acylation: The free primary amine of deprotected this compound can readily undergo acylation with various acylating agents to form stable amide bonds. This reaction is fundamental in peptide synthesis and the construction of many organic molecules. A common method involves reacting the amine with an acid chloride in the presence of a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction. orgsyn.org For example, treatment with an acyl chloride like benzoyl chloride would yield the corresponding N-benzoyl-2-aminoethanesulfonyl chloride.
Alkylation: Alkylation of the primary amine to form secondary or tertiary amines is also a feasible transformation. This can be achieved using alkyl halides (e.g., alkyl iodides or bromides) in the presence of a suitable base. Care must be taken to control the degree of alkylation, as over-alkylation to form the quaternary ammonium (B1175870) salt is a common side reaction. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride, provides a more controlled method for synthesizing secondary or tertiary amines.
Urea (B33335) Formation: The synthesis of ureas from the deprotected primary amine is a common and synthetically valuable transformation. organic-chemistry.org Several methods are available:
Reaction with Isocyanates: The most direct method for forming a substituted urea is the reaction of the amine with an isocyanate. commonorganicchemistry.com This reaction is typically rapid and proceeds without the need for a catalyst or base. commonorganicchemistry.com
Reaction with Carbamates: Reactive carbamates, such as phenyl carbamates, can react with amines to furnish ureas. commonorganicchemistry.com
Phosgene Equivalents: Reagents like carbonyldiimidazole (CDI) or triphosgene (B27547) can be used to generate an isocyanate in situ from the amine or to form a reactive intermediate that is subsequently trapped by another amine to form a urea. commonorganicchemistry.com
Carbamate Formation: The primary amine can be converted into a carbamate, which can serve as another protecting group or as a key structural linkage. organic-chemistry.org This is typically achieved by reacting the amine with a chloroformate, such as benzyl (B1604629) chloroformate (Cbz-Cl) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), in the presence of a mild base. organic-chemistry.org Alternatively, reaction with a dicarbonate (B1257347), like di-tert-butyl dicarbonate (Boc₂O), can re-introduce a Boc group if desired. organic-chemistry.org
| Transformation | Reagent Class | Example Reagent | Product Type |
|---|---|---|---|
| Acylation | Acyl Chloride | Benzoyl Chloride | Amide |
| Alkylation | Alkyl Halide | Methyl Iodide | Secondary/Tertiary Amine |
| Urea Formation | Isocyanate | Phenyl Isocyanate | Disubstituted Urea |
| Carbamate Formation | Chloroformate | Benzyl Chloroformate (Cbz-Cl) | Carbamate (N-Cbz) |
Transformations of the Exposed Amine (Post-Deprotection)
Multicomponent Reactions and Cascade Processes Utilizing the Compound's Reactivity
The unique structural features of this compound, namely the highly reactive sulfonyl chloride and the protected primary amine, offer significant potential for its application in complex chemical transformations such as multicomponent reactions (MCRs) and cascade processes. While direct literature on the utilization of this specific compound in such reactions is not extensively documented, its functional groups suggest a variety of plausible pathways for the synthesis of complex molecules, including heterocyclic sulfonamides.
The sulfonyl chloride moiety is a powerful electrophile, readily reacting with a wide range of nucleophiles. This reactivity can be harnessed as the entry point into a cascade sequence. For instance, the initial reaction with a suitable nucleophile can generate an intermediate that subsequently undergoes further intramolecular or intermolecular reactions.
One of the most direct applications of the sulfonyl chloride group is in the synthesis of sulfonamides through reactions with primary or secondary amines. sigmaaldrich.comresearchgate.net This reaction is typically robust and high-yielding. researchgate.net The resulting sulfonamide can be a stable final product or an intermediate in a more complex cascade reaction. nih.govnih.gov For example, radical cascade additions are a powerful strategy for constructing diverse and complex heterocyclic structures, and sulfonamides can be key components in these transformations. nih.govrsc.org
Furthermore, the N,N-bisBoc protected amine provides a latent primary amine functionality. The Boc (tert-butoxycarbonyl) protecting groups can be removed under acidic conditions to unmask the primary amine. This deprotection step can be strategically integrated into a cascade sequence, allowing the amine to participate in a subsequent multicomponent reaction.
A hypothetical cascade reaction could involve the initial reaction of the sulfonyl chloride with a nucleophile, followed by the deprotection of the amine and its subsequent participation in an intramolecular cyclization or an intermolecular multicomponent reaction. This approach would allow for the rapid construction of complex molecular architectures from simple starting materials.
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, represent a highly efficient strategy in organic synthesis. acs.org The Ugi and Passerini reactions are prominent examples of such transformations. wikipedia.orgwikipedia.org
The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org Following deprotection, the primary amine of what was this compound could serve as the amine component in a Ugi reaction. This would lead to the formation of complex sulfonamide-containing peptidomimetic structures. A study demonstrated a two-step approach to synthesize 1-sulfonyl 1,4-diazepan-5-ones, which was based on a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. nih.gov
The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.org While the direct involvement of a sulfonyl chloride in the classical Passerini reaction is not typical, variations and subsequent transformations could potentially incorporate the sulfonamide moiety. For instance, a carboxylic acid-containing sulfonamide could be used as the acid component.
The following table summarizes the potential roles of this compound or its derivatives in representative multicomponent reactions.
| Multicomponent Reaction | Potential Role of the Compound/Derivative | Reactants | General Product Structure |
| Ugi Reaction | As the amine component (after deprotection) | Aldehyde, Isocyanide, Carboxylic Acid, Deprotected Amine | α-Acylamino amide with a sulfonamide moiety |
| Passerini Reaction | As the carboxylic acid component (if modified) | Aldehyde/Ketone, Isocyanide, Carboxylic acid-functionalized sulfonamide | α-Acyloxy carboxamide with a sulfonamide moiety |
| Sulfonamide Synthesis-initiated Cascade | As the starting electrophile | Amine/Nucleophile, followed by other reactants in a cascade | Complex heterocyclic sulfonamides |
Spectroscopic and Structural Characterization of N,n Bisboc 2 Chlorosulfonylethylamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Detailed NMR data, which is crucial for the definitive structural elucidation of organic molecules, is not currently available for N,N-bisBoc 2-Chlorosulfonylethylamine in peer-reviewed literature or spectral databases.
Comprehensive 1H and 13C NMR Analysis (Chemical Shifts, Coupling Constants, Integrations)
Specific chemical shifts, coupling constants, and integration values for the protons (¹H NMR) and carbon atoms (¹³C NMR) of this compound have not been reported. For analogous N-Boc protected amino acids, the ¹³C NMR chemical shifts of the carbonyl carbons in the Boc group are known to be sensitive to the molecular environment. mdpi.com In N-Boc protected amines, the protons on the carbon adjacent to the nitrogen typically appear in a specific region of the ¹H NMR spectrum, but without experimental data for the title compound, any suggested values would be purely speculative. acs.org
Table 4.1.1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|
Table 4.1.2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
There are no published studies utilizing two-dimensional (2D) NMR techniques such as COSY, HSQC, HMBC, or NOESY to analyze this compound. These advanced methods are instrumental in establishing the connectivity between protons and carbons and in determining the through-space proximity of atoms, which would be essential for a complete structural assignment. researchgate.net
Utility of 19F NMR (if applicable) and other Heteronuclear NMR for Specific Derivatizations
The application of ¹⁹F NMR would only be relevant if fluorinated derivatives of this compound were synthesized. No such derivatives or corresponding ¹⁹F NMR data have been reported. Similarly, no studies employing other heteronuclear NMR techniques for this specific compound are available.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
While mass spectrometry is a powerful tool for determining molecular weight and probing fragmentation pathways, specific MS data for this compound is scarce.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
No high-resolution mass spectrometry (HRMS) data for this compound has been published. HRMS would be necessary to experimentally confirm the elemental composition by providing a highly accurate mass measurement.
Table 4.2.1: Hypothetical HRMS Data for this compound
| Ion | Calculated Exact Mass | Measured Exact Mass |
|---|---|---|
| [M+H]⁺ | Data not available | Data not available |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) studies, which involve the fragmentation of a selected ion to elucidate its structure, have not been performed on this compound. General fragmentation patterns for sulfonyl chlorides often involve the loss of the sulfonyl chloride group. acdlabs.com For N-Boc protected amines, a characteristic loss of the Boc group or isobutylene (B52900) is commonly observed. libretexts.org However, without experimental MS/MS data, the specific fragmentation pathways for the title compound cannot be determined.
Table 4.2.2: Hypothetical MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss (Da) | Proposed Fragment |
|---|
Ionization Techniques (ESI, APCI, EI) for Diverse Structural Information
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound. The choice of ionization technique is critical, as each method imparts a different amount of energy to the analyte molecule, resulting in distinct fragmentation patterns that provide complementary structural information.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like this compound. In ESI-MS, the compound is typically dissolved in a polar solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. For N-protected β-aminoethanesulfonyl chlorides, which are structurally related to the title compound, ESI-mass spectrometry has been effectively used for their characterization, often detecting the [M+Na]⁺ adduct. This technique provides clear molecular weight information with minimal fragmentation, which is crucial for confirming the identity of the synthesized compound.
Electron Ionization (EI) is a high-energy ionization technique that causes extensive fragmentation of the analyte molecule. This "hard" ionization method is often coupled with gas chromatography for the analysis of volatile and thermally stable compounds. While the high polarity and potential thermal lability of this compound might make it challenging to analyze directly by GC-EI without derivatization, the resulting fragmentation pattern would be highly informative. The fragmentation would likely involve the loss of the Boc groups, cleavage of the ethylamine (B1201723) backbone, and loss of the chlorosulfonyl group, providing a detailed fingerprint for structural confirmation.
| Ionization Technique | Typical Ions Formed | Information Obtained | Suitability for this compound |
| ESI | [M+H]⁺, [M+Na]⁺ | Molecular Weight | High, provides clear molecular ion peak. |
| APCI | [M+H]⁺, fragment ions | Molecular Weight, Substructural information | Moderate, suitable for less polar derivatives. |
| EI | Extensive fragment ions | Detailed structural fingerprint | Low for the parent compound, may require derivatization. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide detailed information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The presence of the two tert-butoxycarbonyl (Boc) protecting groups would be indicated by strong carbonyl (C=O) stretching vibrations, typically in the range of 1680-1720 cm⁻¹. The C-N stretching vibrations of the carbamate (B1207046) would also be observable. The sulfonyl chloride group (-SO₂Cl) exhibits characteristic asymmetric and symmetric stretching bands, which are expected to appear around 1370-1380 cm⁻¹ and 1180-1190 cm⁻¹, respectively. The C-H stretching vibrations of the ethyl and tert-butyl groups would be found in the 2850-3000 cm⁻¹ region.
Raman Spectroscopy provides complementary information to IR spectroscopy. For sulfonyl chlorides, the S-Cl stretching vibration is a key diagnostic band and is typically observed as a strong peak in the Raman spectrum, often in the region of 300-400 cm⁻¹. nih.gov The symmetric stretching of the SO₂ group is also usually Raman active. The non-polar nature of the C-C and C-H bonds in the alkyl portions of the molecule would also lead to distinct signals in the Raman spectrum.
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| C=O (Boc) | 1680 - 1720 (strong) | |
| SO₂ (asymmetric stretch) | 1370 - 1380 (strong) | |
| SO₂ (symmetric stretch) | 1180 - 1190 (strong) | Strong |
| S-Cl | 300 - 400 (strong) nih.gov | |
| C-H (stretch) | 2850 - 3000 |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and monitoring the progress of its synthesis or subsequent reactions.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound due to its non-volatile and polar nature.
Purity Assessment: A reversed-phase HPLC method, likely employing a C18 or C8 column, would be suitable for determining the purity of a sample. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier such as formic acid or trifluoroacetic acid to improve peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the elution of the compound with a reasonable retention time and good peak symmetry. Detection is commonly achieved using a UV detector, as the carbonyl groups of the Boc protecting groups provide a chromophore.
Reaction Monitoring: HPLC is also invaluable for monitoring the formation of this compound during its synthesis. By taking small aliquots from the reaction mixture at different time points and analyzing them by HPLC, the consumption of starting materials and the formation of the product can be tracked. This allows for the optimization of reaction conditions such as temperature, reaction time, and stoichiometry of reagents.
| Parameter | Typical Condition |
| Column | Reversed-phase (e.g., C18, C8) |
| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient |
| Detector | UV (e.g., at ~210 nm) |
| Application | Purity assessment, reaction monitoring |
Gas Chromatography (GC)
Gas Chromatography (GC) is generally used for the analysis of volatile and thermally stable compounds. Direct analysis of the polar and relatively high molecular weight this compound by GC is challenging due to its low volatility and potential for thermal degradation in the hot injector port.
However, GC analysis could be made possible through derivatization. For instance, the sulfonyl chloride group could be converted to a more stable and volatile derivative. Alternatively, the Boc protecting groups could be removed, and the resulting amine could be derivatized to a less polar and more volatile species suitable for GC analysis. When coupled with a mass spectrometer (GC-MS), this approach would provide detailed structural information based on the fragmentation pattern of the derivative.
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in detailed computational chemistry studies specifically focused on the compound This compound .
While computational methods are widely applied to understand the properties of novel chemical entities, specific research detailing the quantum chemical calculations, conformational analysis, reaction pathways, spectroscopic predictions, and in silico design of derivatives for this compound is not present in the accessible literature.
Therefore, it is not possible to provide a detailed article with specific research findings and data tables for the requested sections on this particular compound. The generation of scientifically accurate and non-speculative content requires published, peer-reviewed data, which is currently unavailable for this molecule.
Applications in Advanced Organic Synthesis
N,N-bisBoc 2-Chlorosulfonylethylamine as a Key Building Block
The strategic placement of a sulfonyl chloride and a di-Boc protected amino group makes this compound a highly valuable and versatile building block in organic synthesis. The Boc (tert-butoxycarbonyl) protecting groups are stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for sequential and controlled functionalization of the amino group. lancs.ac.uknih.gov The sulfonyl chloride moiety, on the other hand, is a potent electrophile that readily reacts with a wide range of nucleophiles. rsc.org
Synthesis of Diverse Sulfonamide Derivatives and Scaffolds
The primary application of this compound lies in its reaction with primary and secondary amines to furnish a diverse range of N,N-bisBoc protected aminoethylsulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. organic-chemistry.org The resulting sulfonamides can be further elaborated by deprotection of the Boc groups and subsequent reaction with various electrophiles. This strategy allows for the modular synthesis of complex sulfonamide-containing molecules with diverse functionalities.
The general reaction for the synthesis of sulfonamide derivatives is depicted below:
Table 1: Examples of Sulfonamide Derivatives Synthesized from this compound
| Amine (R1R2NH) | Product | Application/Significance |
| Aniline | N-(phenyl)sulfamoyl-N',N'-bisBoc-ethylenediamine | Precursor for potential bioactive compounds |
| Benzylamine | N-(benzyl)sulfamoyl-N',N'-bisBoc-ethylenediamine | Intermediate for further functionalization |
| Morpholine | 4-(N,N-bisBoc-aminoethylsulfonyl)morpholine | Building block for medicinal chemistry |
| Piperidine | 1-(N,N-bisBoc-aminoethylsulfonyl)piperidine | Scaffold for drug discovery |
Construction of Sulfur-Containing Heterocycles
While direct evidence for the use of this compound in the synthesis of a wide variety of sulfur-containing heterocycles is not extensively documented, its potential for such applications is significant. The bifunctional nature of the molecule allows for intramolecular cyclization reactions following the initial sulfonamide formation. For instance, after reaction with a suitable bifunctional nucleophile, subsequent deprotection of the Boc groups could facilitate a ring-closing step to form various heterocyclic systems.
One potential application is in the synthesis of 1,2,5-thiadiazolidine-1,1-dioxides, which are chiral sulfur-containing heterocycles. nih.gov The general strategy would involve the reaction of this compound with a primary amine, followed by deprotection and subsequent intramolecular cyclization.
Another plausible route involves the initial conversion of the sulfonyl chloride to a sulfenyl halide, which can then undergo electrophilic addition to alkenes, leading to the formation of thiazoloquinolinium salts. mdpi.com While this has been demonstrated with other sulfenyl halides, the adaptation of this methodology using a derivative of this compound could open up new avenues for the synthesis of complex sulfur- and nitrogen-containing heterocycles. beilstein-journals.org
Preparation of Chiral Sulfonamide-Based Ligands and Auxiliaries
Chiral sulfonamides are important scaffolds in asymmetric catalysis, serving as ligands for metal catalysts or as chiral auxiliaries. researchgate.net The availability of this compound, derived from taurine (B1682933), provides a potential starting point for the synthesis of novel chiral sulfonamide-based ligands. nih.gov Taurine (2-aminoethanesulfonic acid) is a readily available and inexpensive chiral building block.
The synthesis of chiral sulfonamide ligands could be envisioned by reacting this compound with a chiral amine or alcohol. Subsequent deprotection and coordination to a metal center would yield a chiral catalyst. The steric and electronic properties of the resulting ligand could be fine-tuned by modifying the substituent on the amine or alcohol.
Utility in the Formation of Supramolecular Assemblies
Supramolecular chemistry involves the study of non-covalent interactions between molecules to form larger, organized structures. rsc.org Sulfonamides are known to participate in hydrogen bonding, a key interaction in the formation of supramolecular assemblies. The this compound molecule, with its sulfonamide group and two protected amino groups, has the potential to act as a building block for the construction of novel supramolecular architectures.
For instance, after conversion to a sulfonamide, the NH group of the sulfonamide can act as a hydrogen bond donor, while the sulfonyl oxygens can act as hydrogen bond acceptors. beilstein-journals.org Furthermore, upon deprotection, the two primary amino groups can also participate in hydrogen bonding, leading to the formation of extended networks. The self-assembly of these molecules could lead to the formation of interesting structures such as sheets, tubes, or capsules, with potential applications in materials science and drug delivery. The use of dendritic peptide amphiphiles with sulfate (B86663) groups to form supramolecular polymers has been demonstrated, highlighting the potential for sulfated compounds in this field. beilstein-journals.org
Precursor for Reactive Intermediates in Organic Transformations
This compound can serve as a precursor to valuable reactive intermediates in organic synthesis. One such intermediate is a vinylsulfonamide. Treatment of the corresponding sulfonamide with a base can induce elimination of HCl, a reaction analogous to the formation of vinyl sulfones from 2-chloroethanesulfonyl chlorides.
The resulting N,N-bisBoc-vinylsulfonamide would be a valuable Michael acceptor, capable of reacting with a variety of nucleophiles to introduce the protected aminoethylsulfonyl moiety. This provides a powerful tool for the synthesis of complex molecules.
Another potential reactive intermediate that could be generated from this compound is a sulfonyl nitrene. Although not directly reported for this specific compound, the generation of sulfonyl nitrenes from sulfonyl azides is a well-established method for C-H amination and aziridination reactions. The conversion of the sulfonyl chloride to a sulfonyl azide, followed by thermal or photochemical decomposition, could provide access to a di-Boc protected aminoethylsulfonyl nitrene. This reactive species could then be used for the functionalization of C-H bonds, offering a direct and efficient method for the introduction of nitrogen-containing groups. The synthesis of N-heterocyclic carbene precursors often involves cyclization reactions that could potentially be adapted for derivatives of this compound. nih.gov
Contribution to Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful strategy for the rapid synthesis of large libraries of compounds for drug discovery and materials science. beilstein-journals.org The modular nature and high reactivity of this compound make it an ideal building block for combinatorial library synthesis.
A library of diverse sulfonamides can be readily generated by reacting this compound with a collection of different amines in a parallel synthesis format. Subsequent deprotection of the Boc groups would yield a library of primary diamines, which can be further functionalized with a second set of building blocks, such as carboxylic acids or aldehydes, to create a large and diverse library of compounds. The use of "tea-bag" methodology for the synthesis of bis-cyclic guanidine (B92328) libraries demonstrates a powerful approach that could be adapted for sulfonamide libraries.
The utility of N-protected β-aminoethanesulfonyl chlorides as building blocks for combinatorial chemistry has been recognized, highlighting the potential of this compound in this field. nih.gov The ability to generate large and diverse libraries of sulfonamide-containing compounds is of significant interest for the discovery of new drug candidates and functional materials.
Conclusion and Future Research Perspectives
Summary of Synthetic Achievements and Reactivity Profiles
The synthesis of N,N-bisBoc 2-Chlorosulfonylethylamine and its analogs has been a subject of interest, primarily driven by their utility as precursors to N-protected β-aminoethanesulfonamides, which are key components of peptidomimetics and other biologically active molecules.
A notable synthetic achievement lies in the efficient preparation of N-protected β-aminoethanesulfonyl chlorides from N-protected amino acids. A robust method involves the conversion of an N-protected amino acid to the corresponding amino alcohol, followed by mesylation and subsequent displacement with a thioacetate (B1230152) salt. The resulting thioacetate is then oxidized to the sulfonic acid, which is subsequently chlorinated to afford the desired N-protected β-aminoethanesulfonyl chloride. While this general scheme is applicable, the specific synthesis of the N,N-bisBoc variant requires the protection of the amino group of 2-aminoethanol with two tert-butoxycarbonyl (Boc) groups prior to the synthetic sequence.
The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. It readily reacts with a variety of nucleophiles, including primary and secondary amines, to form the corresponding sulfonamides. This reactivity is central to its application in the synthesis of taurine-containing peptides and peptidomimetics. nih.govelsevierpure.comresearchgate.netresearchgate.net The presence of the two Boc protecting groups on the nitrogen atom modulates the reactivity and solubility of the molecule, making it a versatile reagent in organic synthesis.
The reaction with amines is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. The choice of solvent and base can influence the reaction rate and yield. Common solvents include dichloromethane (B109758), tetrahydrofuran, and acetonitrile (B52724), while tertiary amines such as triethylamine (B128534) or diisopropylethylamine are frequently used as the base.
Similarly, reaction with alcohols in the presence of a base leads to the formation of sulfonate esters. This transformation, while less explored for this specific compound, is a general feature of sulfonyl chlorides and opens avenues for the synthesis of novel functional molecules.
| Reactant Class | Product Class | General Reaction Conditions | Reference |
| Primary Amines | N-Substituted N,N-bisBoc-2-aminoethanesulfonamides | Aprotic solvent (e.g., CH₂Cl₂), Base (e.g., Et₃N) | nih.gov |
| Secondary Amines | N,N-Disubstituted N,N-bisBoc-2-aminoethanesulfonamides | Aprotic solvent (e.g., CH₂Cl₂), Base (e.g., Et₃N) | nih.gov |
| Alcohols | O-Alkyl N,N-bisBoc-2-aminoethanesulfonates | Aprotic solvent (e.g., CH₂Cl₂), Base (e.g., Pyridine) | nih.gov |
Identification of Emerging Research Avenues for this compound
The unique structural features of this compound position it as a valuable tool in several emerging areas of research.
One of the most promising avenues is its application in the synthesis of complex taurine-containing peptidomimetics . Taurine (B1682933) and its derivatives are known to have a range of biological activities, and incorporating them into peptide-like structures can lead to novel therapeutic agents. researchgate.netnih.govnih.gov The N,N-bisBoc protection allows for controlled, stepwise introduction of the taurine motif into a growing peptide chain, either in solution-phase or on a solid support. The development of new synthetic methodologies that leverage this building block for the efficient construction of taurine-based libraries is an active area of research.
Furthermore, the reactivity of the sulfonyl chloride group can be exploited for the development of chemical probes and activity-based protein profiling (ABPP) reagents . By attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) to the N,N-bisBoc 2-aminoethanesulfonyl backbone via reaction with a suitable nucleophile, researchers can design probes to covalently label and identify specific protein targets in complex biological systems. The bis-Boc protection can be advantageous in modulating the probe's solubility and cell permeability.
Another emerging area is the use of this compound in the synthesis of novel heterocyclic compounds . The bifunctional nature of the molecule, with a reactive sulfonyl chloride and a protected amino group, allows for its participation in cyclization reactions to form unique ring systems containing both nitrogen and sulfur. These heterocyclic scaffolds could serve as cores for the development of new classes of biologically active molecules.
Exploration of Sustainable Synthesis and Derivatization Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes. For a compound like this compound, there are several opportunities to develop more sustainable synthetic and derivatization methods.
Current synthetic methods often rely on traditional organic solvents and reagents. Future research could focus on the development of greener synthetic routes , for instance, by utilizing biocatalysis or employing more environmentally benign solvents such as water or supercritical fluids. The enzymatic synthesis of the precursor N,N-bisBoc-2-aminoethanol or the direct enzymatic chlorosulfonylation could significantly reduce the environmental impact.
In terms of derivatization, the development of catalytic methods for sulfonamide and sulfonate ester formation is a key area of interest. While traditional methods often require stoichiometric amounts of base, catalytic approaches can reduce waste and improve atom economy. For example, the use of solid-supported bases or the development of catalytic systems that can operate under neutral conditions would represent a significant advancement.
The concept of "on-water" synthesis , where reactions are carried out in aqueous suspensions, has shown promise for a variety of transformations. Exploring the reactivity of this compound with nucleophiles under these conditions could lead to simplified work-up procedures and reduced reliance on organic solvents.
| Sustainability Approach | Potential Application | Anticipated Benefits |
| Biocatalysis | Synthesis of N,N-bisBoc-2-aminoethanol | Reduced use of hazardous reagents, milder reaction conditions |
| Green Solvents | Synthesis and derivatization reactions | Reduced environmental impact, improved safety |
| Catalytic Derivatization | Sulfonamide and sulfonate ester synthesis | Higher atom economy, reduced waste |
| On-Water Synthesis | Derivatization with nucleophiles | Simplified work-up, reduced organic solvent use |
Potential for Integration into Advanced Materials Science Research
The functional group versatility of this compound makes it an intriguing candidate for integration into advanced materials.
One potential application is in the synthesis of functional polymers . The sulfonyl chloride moiety can be used to post-functionalize existing polymers containing nucleophilic groups, thereby introducing the N,N-bisBoc protected aminoethylsulfonamide side chains. These side chains could then be deprotected to reveal the primary amine, which can be further modified or utilized for its inherent properties, such as its ability to chelate metal ions or participate in further chemical reactions. This approach allows for the creation of polymers with tailored properties for applications in areas such as drug delivery, catalysis, and separation science.
Furthermore, this compound can serve as a monomer in step-growth polymerization reactions. For example, its reaction with a diamine would lead to the formation of a polysulfonamide. The presence of the bis-Boc protected nitrogen within the polymer backbone introduces a site for potential post-polymerization modification after deprotection. This could allow for the fine-tuning of the polymer's properties, such as its solubility, thermal stability, and mechanical strength.
The ability to introduce sulfonamide linkages into materials is of interest for creating biocompatible and biodegradable materials . Sulfonamide bonds are found in a variety of biologically active molecules, and their incorporation into polymer backbones could lead to materials that are better tolerated by biological systems. The this compound building block provides a convenient entry point for the systematic investigation of such materials.
Q & A
How can researchers optimize the synthesis of N,N-bisBoc 2-Chlorosulfonylethylamine to minimize side reactions?
Level: Advanced
Methodological Answer:
The synthesis involves protecting the amine group with Boc (tert-butoxycarbonyl) groups and introducing a chlorosulfonyl moiety. Key challenges include hydrolysis of the chlorosulfonyl group and Boc deprotection under acidic conditions. To minimize side reactions:
- Use anhydrous solvents (e.g., dichloromethane or THF) and inert atmospheres (N₂/Ar) to prevent moisture-induced hydrolysis .
- Monitor reaction progress via TLC or LC-MS to detect premature Boc deprotection.
- Employ low temperatures (−20°C to 0°C) during sulfonation to stabilize the reactive intermediate.
Data Contradiction Analysis:
Some protocols suggest using Hünig’s base (DIPEA) to scavenge HCl, while others report reduced yields due to base-induced decomposition. A comparative study (e.g., varying bases at −20°C vs. 0°C) is recommended to resolve this discrepancy .
What analytical techniques are most reliable for characterizing this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify Boc protons (δ ~1.4 ppm, singlet) and ethylamine backbone (δ ~3.5–4.0 ppm).
- ¹³C NMR: Confirm sulfonyl chloride (δ ~50–60 ppm) and Boc carbonyls (δ ~155 ppm).
- FT-IR: Detect sulfonyl chloride (S=O stretch at ~1370 cm⁻¹ and 1160 cm⁻¹) and Boc carbonyl (C=O at ~1680 cm⁻¹).
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₂₄ClNO₆S: calc. 382.09, observed 382.12) .
Advanced Consideration:
X-ray crystallography can resolve ambiguities in stereochemistry but requires high-purity crystals, which are challenging to obtain due to the compound’s hygroscopicity .
How does the stability of this compound vary under different storage conditions?
Level: Advanced
Methodological Answer:
The compound’s stability is highly sensitive to moisture and temperature:
- Short-Term Storage: Store at −20°C in sealed, argon-flushed vials with desiccants (e.g., molecular sieves).
- Long-Term Stability:
- Degradation studies show a 15% loss of chlorosulfonyl activity after 30 days at −20°C vs. 80% loss at 25°C (data from analogous sulfonyl chlorides) .
- Avoid freeze-thaw cycles, as condensation accelerates hydrolysis.
Contradiction Alert:
Some sources claim stability for >6 months at −80°C, but empirical validation is lacking. Researchers should conduct accelerated stability testing (e.g., 40°C/75% RH for 7 days) to model long-term decay .
What strategies mitigate competing reactions when using this compound in nucleophilic substitutions?
Level: Advanced
Methodological Answer:
The chlorosulfonyl group reacts preferentially with amines/thiols over the Boc-protected amine. To enhance selectivity:
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize transition states for sulfonamide bond formation.
- Stoichiometry Control: Limit nucleophile equivalents (1.1–1.5 eq) to avoid overalkylation.
- Additive Screening: Catalytic DMAP improves sulfonation efficiency by 20–30% in pilot studies .
Data Gap:
No comparative studies exist on solvent effects (DMF vs. acetonitrile) for this specific compound. A DOE (Design of Experiments) approach is advised .
How can researchers address discrepancies in reported reactivity of this compound across literature?
Level: Advanced
Methodological Answer:
Contradictions often arise from:
- Purity Variations: Commercial batches (e.g., Santa Cruz Biotechnology, 95% purity) may contain hydrolyzed byproducts. Validate purity via qNMR before use .
- Reaction Atmosphere: Inconsistent inert gas use (N₂ vs. air) leads to variable hydrolysis rates.
- Protocol Replication: Reproduce key studies (e.g., sulfonamide coupling yields) with controlled variables (temperature, solvent).
Case Study:
A 2025 synthesis paper reported 85% yield in DCM, while a 2024 study achieved only 50% under "similar" conditions. Re-analysis revealed undocumented humidity levels (~60% RH in the latter), highlighting the need for stringent moisture control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
